molecular formula C20H24N4O B2680528 1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE CAS No. 932988-54-0

1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE

Cat. No.: B2680528
CAS No.: 932988-54-0
M. Wt: 336.439
InChI Key: TYUMAVWIXQJCGZ-UHFFFAOYSA-N
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Description

1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a methoxyphenyl group and a pyrazolopyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolopyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl group is then introduced via electrophilic aromatic substitution or through a coupling reaction using a suitable methoxyphenyl halide.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyrazolopyrimidine core can be reduced under specific conditions to alter its electronic properties.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in aprotic solvents.

Major Products:

  • Oxidation of the methoxy group can yield 1-[2-(2-HYDROXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE.
  • Reduction of the pyrazolopyrimidine core can lead to partially or fully hydrogenated derivatives.
  • Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

  • 1-[2-(2-HYDROXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE
  • 1-[2-(2-CHLOROPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE

Comparison: Compared to its analogs, 1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE may exhibit unique properties due to the presence of the methoxy group. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-14-8-10-23(11-9-14)20-12-15(2)21-19-13-17(22-24(19)20)16-6-4-5-7-18(16)25-3/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUMAVWIXQJCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC3=CC(=NN32)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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